molecular formula C18H13N3O2 B5603160 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide CAS No. 5882-96-2

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide

Cat. No. B5603160
CAS RN: 5882-96-2
M. Wt: 303.3 g/mol
InChI Key: NIBPGPHBRCFZAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide and its derivatives involves complex chemical reactions that yield these compounds with high specificity. A versatile protocol has been developed for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines by coupling 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone, demonstrating the compound's complex synthetic pathway and the importance of precise conditions for its formation (Roslan et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its complex bridged N-heterocyclic system. Spectroscopic analysis, including 1H-NMR, 13C-NMR, FT-IR, and LC-MS, plays a crucial role in characterizing these compounds and confirming their structure. Such analyses provide insight into the compound's molecular framework and the distribution of electrons within its structure, which is essential for understanding its reactivity and interactions with biological targets (Achugatla et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its reactivity and potential utility in synthetic chemistry. The compound's ability to participate in multiple reactions, including those leading to the formation of novel derivatives, is indicative of its versatile chemical properties. These reactions are pivotal for the creation of molecules with potential pharmacological activities and for the exploration of new synthetic pathways in organic chemistry.

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystallinity, are crucial for its application in different fields. The compound's high crystallinity, as evidenced by its purification either by direct recrystallization or silica gel column chromatography, suggests its stability and purity, which are essential for further chemical modifications and applications (Santaniello et al., 2017).

properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBPGPHBRCFZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974336
Record name N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5882-96-2
Record name N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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